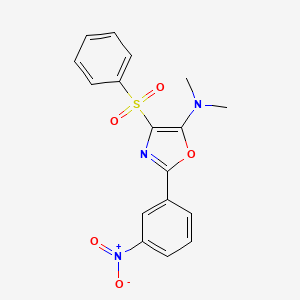
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide
Descripción general
Descripción
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPPEA is a derivative of the phenethylamine class of compounds and has been found to exhibit interesting biological properties.
Aplicaciones Científicas De Investigación
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit interesting biological properties and has potential applications in various fields. One of the primary areas of research for 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is its potential as a therapeutic agent. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been shown to have neuroprotective effects and has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that plays a crucial role in the growth, survival, and differentiation of neurons. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has also been found to have antidepressant-like effects in animal models.
Another area of research for 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is its potential as a tool for studying the structure and function of the brain. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to modulate the activity of the sigma-1 receptor, which could provide insights into the role of this protein in the brain.
Mecanismo De Acción
The exact mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been proposed that 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide exerts its effects by modulating the activity of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor and modulate its activity, which could explain its neuroprotective and antidepressant-like effects.
Biochemical and Physiological Effects:
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is a protein that plays a crucial role in the growth, survival, and differentiation of neurons. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has also been found to have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide in lab experiments is its potential as a tool for studying the structure and function of the brain. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to modulate the activity of the sigma-1 receptor, which could provide insights into the role of this protein in the brain.
One of the limitations of using 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide in lab experiments is its low yield. The synthesis method of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide yields around 50%, which could limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide. One area of research is to further investigate its potential as a therapeutic agent. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to have neuroprotective and antidepressant-like effects, and further research could provide insights into its potential as a treatment for various neurological disorders.
Another area of research is to further investigate the mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide. While it has been proposed that 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide exerts its effects by modulating the activity of the sigma-1 receptor, further research is needed to fully understand its mechanism of action.
Conclusion:
In conclusion, 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit interesting biological properties and has potential applications as a therapeutic agent and as a tool for studying the structure and function of the brain. Further research is needed to fully understand the mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide and its potential applications in various fields.
Propiedades
IUPAC Name |
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-13-24-18-10-9-17(14-19(18)23-2)15-20(22)21-12-11-16-7-5-4-6-8-16/h4-10,14H,3,11-13,15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWCITFPNNPQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196633 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorophenyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4756844.png)
![4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4756851.png)
![2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4756852.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4756856.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4756861.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4756871.png)

![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4756883.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-N'-1-naphthylurea](/img/structure/B4756893.png)


![N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4756929.png)
![4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B4756932.png)